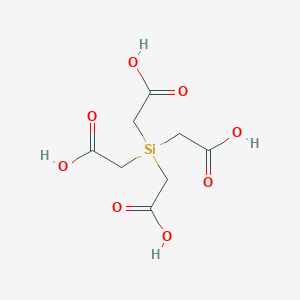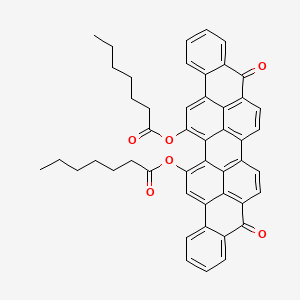
16,17-Dihydroxyviolanthrone diheptanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
16,17-Dihydroxyviolanthrone diheptanoate is a complex organic compound belonging to the class of polynuclear quinonoid dyes It is characterized by the presence of hydroxyl groups at the 16th and 17th positions of the violanthrone structure, with diheptanoate ester groups attached
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 16,17-Dihydroxyviolanthrone diheptanoate typically involves the following steps:
Starting Material: The synthesis begins with violanthrone, a polynuclear aromatic hydrocarbon.
Hydroxylation: The violanthrone undergoes hydroxylation at the 16th and 17th positions to form 16,17-dihydroxyviolanthrone.
Esterification: The hydroxyl groups are then esterified with heptanoic acid to form this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale hydroxylation and esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form quinone derivatives.
Reduction: It can be reduced to form dihydroquinone derivatives.
Substitution: The hydroxyl and ester groups can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
16,17-Dihydroxyviolanthrone diheptanoate has a wide range of applications in scientific research:
Chemistry: Used as a dye and a reagent in organic synthesis.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of pigments and dyes for textiles and other materials.
作用機序
The mechanism of action of 16,17-Dihydroxyviolanthrone diheptanoate involves its interaction with molecular targets through its hydroxyl and ester groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application. The compound’s ability to undergo redox reactions plays a significant role in its mechanism of action.
類似化合物との比較
16,17-Dihydroxyviolanthrone: The parent compound without the ester groups.
16,17-Dimethoxyviolanthrone: A derivative with methoxy groups instead of hydroxyl groups.
Phenanthrene-4,5-quinone: A simpler analogue with similar quinonoid structure.
Uniqueness: 16,17-Dihydroxyviolanthrone diheptanoate is unique due to its specific esterification with heptanoic acid, which imparts distinct chemical and physical properties. This esterification enhances its solubility and stability, making it more suitable for various applications compared to its non-esterified counterparts .
特性
CAS番号 |
71550-34-0 |
|---|---|
分子式 |
C48H40O6 |
分子量 |
712.8 g/mol |
IUPAC名 |
(34-heptanoyloxy-12,21-dioxo-30-nonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(30),2(34),3(16),4(13),5(33),6,8,10,14,17(31),18,20(32),22,24,26,28-hexadecaenyl) heptanoate |
InChI |
InChI=1S/C48H40O6/c1-3-5-7-9-19-39(49)53-37-25-35-27-15-11-13-17-31(27)47(51)33-23-21-29-30-22-24-34-42-36(28-16-12-14-18-32(28)48(34)52)26-38(54-40(50)20-10-8-6-4-2)46(44(30)42)45(37)43(29)41(33)35/h11-18,21-26H,3-10,19-20H2,1-2H3 |
InChIキー |
DPTMQBNDOLAEOQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(=O)OC1=C2C3=C(C=CC4=C3C(=C1)C5=CC=CC=C5C4=O)C6=C7C2=C(C=C8C7=C(C=C6)C(=O)C9=CC=CC=C98)OC(=O)CCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


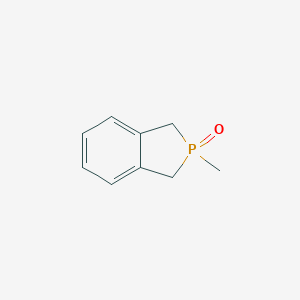

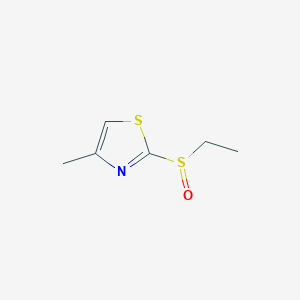

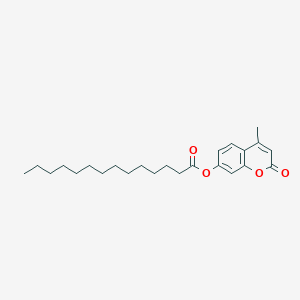



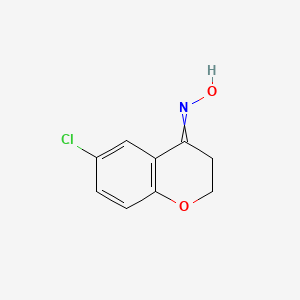
![5-Fluoro-1-[(oxolan-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14474107.png)
![8,8'-[(2-Oxopropane-1,3-diyl)bis(azanediyl-4,1-phenylenecarbonylazanediyl)]di(naphthalene-1,3,6-trisulfonic acid)](/img/structure/B14474113.png)


